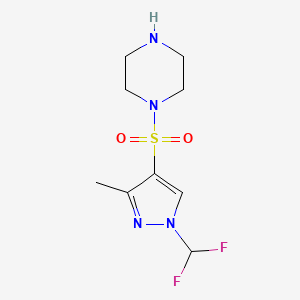

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a compound of significant interest in the field of medicinal chemistry. It features a unique combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This structure imparts the compound with unique chemical and biological properties, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves multiple steps. One common approach is the difluoromethylation of a pyrazole derivative, followed by sulfonylation and subsequent piperazine ring formation. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The sulfonylation step often involves the use of sulfonyl chlorides under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of metal-based catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and pyrazole ring play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can inhibit the activity of the target enzyme or receptor, leading to various biological effects .

Comparison with Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole: Shares the difluoromethyl and pyrazole moieties but lacks the sulfonyl piperazine group.

Piperazine sulfonyl-bearing diarylpyrimidine-based NNRTIs: These compounds also feature the sulfonyl piperazine group and are used as non-nucleoside reverse transcriptase inhibitors.

Uniqueness: 1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to its combination of a difluoromethyl group, a pyrazole ring, and a sulfonyl piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Biological Activity

1-((1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine, with the CAS number 1006456-13-8, is a compound that has attracted attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H14F2N4O2S with a molecular weight of 280.30 g/mol. The structure includes a piperazine ring linked to a difluoromethyl-substituted pyrazole moiety via a sulfonyl group. This unique combination suggests potential interactions with various biological targets.

Pharmacological Activities

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A related study reported IC50 values for COX inhibition as low as 0.01 µM for certain pyrazole derivatives, indicating strong anti-inflammatory activity compared to standard drugs like diclofenac .

2. Antibacterial Activity

The sulfonamide functionality in this compound suggests potential antibacterial properties. Compounds with similar structures have shown promising results against various bacterial strains, with IC50 values significantly lower than those of established antibiotics . For example, derivatives containing the piperidine nucleus have been associated with notable antibacterial effects, making them candidates for further development in antimicrobial therapies.

3. Enzyme Inhibition

Inhibition studies have shown that compounds featuring the piperazine and sulfonamide moieties can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease. For instance, some synthesized derivatives exhibited IC50 values as low as 2.14 µM for urease inhibition, highlighting their potential in treating conditions like urinary tract infections .

The biological activity of this compound can be attributed to several mechanisms:

- COX Inhibition : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.

- Enzyme Binding : The sulfonamide group may facilitate binding to active sites of various enzymes, disrupting their function.

- Antimicrobial Action : The structural features may interfere with bacterial cell wall synthesis or metabolic pathways.

Case Studies and Research Findings

A review article summarized the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to this compound. It was noted that certain compounds showed significant anti-inflammatory effects with selectivity indices superior to traditional NSAIDs .

Additionally, another study focused on the synthesis of piperidine derivatives revealed that compounds with similar functionalities exhibited not only antibacterial properties but also favorable pharmacokinetic profiles, suggesting good oral bioavailability .

Data Table: Biological Activities Overview

Properties

Molecular Formula |

C9H14F2N4O2S |

|---|---|

Molecular Weight |

280.30 g/mol |

IUPAC Name |

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |

InChI |

InChI=1S/C9H14F2N4O2S/c1-7-8(6-15(13-7)9(10)11)18(16,17)14-4-2-12-3-5-14/h6,9,12H,2-5H2,1H3 |

InChI Key |

WBHJWZSVDKNIFD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1S(=O)(=O)N2CCNCC2)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.